molecular formula C22H34BNO4 B13725039 Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13725039
M. Wt: 387.3 g/mol
InChI Key: MERVWDSOYSQXFP-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropylmethyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the benzyl alcohol derivative, which is then converted to the corresponding bromide. This bromide undergoes a substitution reaction with cyclopropylmethylamine to form the desired amine intermediate. The final step involves the reaction of this amine with tert-butyl chloroformate in the presence of a base to yield the carbamic acid tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive and can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to the presence of the cyclopropylmethyl group, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such properties are desirable.

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24(14-16-8-9-16)15-17-10-12-18(13-11-17)23-27-21(4,5)22(6,7)28-23/h10-13,16H,8-9,14-15H2,1-7H3

InChI Key

MERVWDSOYSQXFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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